molecular formula C12H28Cl3N3O7 B12312412 (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride

(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride

Cat. No.: B12312412
M. Wt: 432.7 g/mol
InChI Key: CBBUYCLHSMNAGW-UHFFFAOYSA-N
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Description

Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride is a compound belonging to the aminoglycoside class of antibiotics. Aminoglycosides are characterized by their structure, which includes two or more aminosugars linked by glycosidic bonds to an aminocyclitol component. This compound is known for its significant role in clinical and veterinary medicine, as well as in agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride typically involves the glycosylation of streptamine with a protected glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different biological activities .

Scientific Research Applications

Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride involves binding to the bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding interferes with the function of the ribosome, preventing the translation of mRNA into proteins, which ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Neomycin

Comparison

Compared to these similar compounds, Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a unique glycosidic linkage that contributes to its specific binding affinity and spectrum of activity. Its unique structure allows for different pharmacokinetic properties and resistance profiles, making it a valuable addition to the aminoglycoside class of antibiotics .

Properties

Molecular Formula

C12H28Cl3N3O7

Molecular Weight

432.7 g/mol

IUPAC Name

5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride

InChI

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H

InChI Key

CBBUYCLHSMNAGW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl

Origin of Product

United States

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